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N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA

(mRNA) in most eukaryotes, playing a pivotal role in the regulation of gene expression. This

dynamic and reversible epitranscriptomic mark influences mRNA splicing, nuclear export,

stability, and translation. The deposition of m6A is not random, but rather targeted to a specific

consensus sequence, the recognition of which is crucial for understanding its regulatory

functions. This technical guide provides a comprehensive overview of the m6A consensus

sequence, its variations, the molecular machinery that governs its deposition and removal, and

its interplay with key cellular signaling pathways.

The Canonical m6A Consensus Sequence and Its
Variations
The m6A modification is predominantly found within a consensus sequence motif. The most

commonly recognized motif is RRACH, where R represents a purine (Adenine or Guanine), A is

the methylated adenosine, and H can be Adenine, Cytosine, or Uracil.[1][2] A closely related

and frequently observed motif is DRACH, where D can be Adenine, Guanine, or Uracil.[3][4][5]

While these motifs are highly enriched at m6A sites, it is important to note that not all instances

of these sequences in the transcriptome are methylated.[6]
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The prevalence and specific variations of the m6A consensus sequence can differ across

species and even between different tissues and developmental stages within the same

organism.

Quantitative Distribution of m6A Sites
The transcriptome-wide mapping of m6A has revealed thousands of modification sites across a

significant portion of the transcriptome. The following tables summarize key quantitative

findings from various studies.
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Organism/Cell
Line

Number of
m6A Sites
Identified

Number of
Genes with
m6A

Key Findings
& Consensus
Motif

Reference

Human

(HEK293T)
9,536 (putative) -

CIMS-based

miCLIP identified

sites primarily in

a DRACH

context.

[7]

Human & Mouse >18,000 >7,000

Highly conserved

m6A landscape

with a [G/A/U]

[G>A]m6AC[U>A

/C] consensus.

[8]

Human (HeLa)
~18,000 in m6A

genes
6,252

Mutations in the

RRAC motif are

suppressed in

m6A modified

genes.

[7]

Mouse

(Embryonic Stem

Cells)

- -

METTL3

phosphorylation

impacts

pluripotency

factor

expression.

[9]

Saccharomyces

cerevisiae

(sporulating)

- -

m6A is found in

the GpA context,

consistent with

the broader

RRACH motif.

[5]
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Study Focus
Number of m6A
Peaks/Sites

Key Observations Reference

Human and Mouse

Transcriptome
>12,000 m6A sites

Typical consensus

motif found in over

7,000 human genes.

[10]

Human Tissues
Average of 19,100

m6A peaks per tissue

Dynamic m6A

methylation across

different tissue types.

[11]

Mouse Oocytes &

Preimplantation

Embryos

Average of 11,965

m6A peaks per stage

About 50% of highly

expressed genes are

marked with m6A.

[11]

Mouse Liver Fibrosis

Model

12,166 peaks (control)

vs. 15,100 peaks

(model)

Significant differences

in m6A modification

patterns in disease

state.

[9]

The m6A Regulatory Machinery: Writers, Erasers,
and Readers
The dynamic nature of m6A modification is governed by a set of proteins that install, remove,

and recognize the methyl mark.

Writers: The m6A methyltransferase complex, often referred to as the "writer," is responsible

for depositing the methyl group onto adenosine. This complex is primarily composed of the

catalytic subunit METTL3 and the stabilizing subunit METTL14. Other associated proteins,

such as WTAP, VIRMA, RBM15/15B, and ZC3H13, are also crucial for its function and

localization.[12]

Erasers: The m6A mark can be removed by demethylases, known as "erasers." The two

main erasers identified in mammals are FTO (fat mass and obesity-associated protein) and

ALKBH5 (alkB homolog 5).[12]

Readers: "Reader" proteins specifically recognize and bind to m6A-modified RNA, thereby

mediating the downstream effects of the modification. The YTH domain-containing family of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.researchgate.net/publication/224939250_Topology_of_the_human_and_mouse_m6A_RNA_methylomes_revealed_by_m6A-seq
https://pmc.ncbi.nlm.nih.gov/articles/PMC10337017/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10337017/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8635166/
https://rna.cd-genomics.com/resource/merip-seq-principle-applications.html
https://rna.cd-genomics.com/resource/merip-seq-principle-applications.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12926365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2) are the most well-

characterized m6A readers. Other reader proteins include members of the HNRNP family

and IGF2BPs.[13]
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Caption: The core regulatory machinery of m6A modification.

Interplay with Cellular Signaling Pathways
The m6A modification landscape is not static but is dynamically regulated by various cellular

signaling pathways, allowing cells to rapidly respond to external stimuli. Key signaling

pathways that intersect with the m6A machinery include TGF-β, ERK, and mTORC1.

TGF-β Signaling
The Transforming Growth Factor-β (TGF-β) signaling pathway, crucial for cell growth,

differentiation, and development, has been shown to directly modulate m6A deposition. The

TGF-β effectors, SMAD2 and SMAD3, can interact with the m6A writer complex, influencing the

methylation of specific transcripts involved in processes like pluripotency and differentiation.[14]

[15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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